molecular formula C10H18N4OS B8546223 1H-1,2,4-Triazole-1-carboxamide, 3-tert-butyl-N,N-dimethyl-5-(methylthio)- CAS No. 64632-00-4

1H-1,2,4-Triazole-1-carboxamide, 3-tert-butyl-N,N-dimethyl-5-(methylthio)-

Cat. No. B8546223
CAS RN: 64632-00-4
M. Wt: 242.34 g/mol
InChI Key: KTNASTXPFZXJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-1,2,4-Triazole-1-carboxamide, 3-tert-butyl-N,N-dimethyl-5-(methylthio)- is a useful research compound. Its molecular formula is C10H18N4OS and its molecular weight is 242.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-1,2,4-Triazole-1-carboxamide, 3-tert-butyl-N,N-dimethyl-5-(methylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-1,2,4-Triazole-1-carboxamide, 3-tert-butyl-N,N-dimethyl-5-(methylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

64632-00-4

Product Name

1H-1,2,4-Triazole-1-carboxamide, 3-tert-butyl-N,N-dimethyl-5-(methylthio)-

Molecular Formula

C10H18N4OS

Molecular Weight

242.34 g/mol

IUPAC Name

3-tert-butyl-N,N-dimethyl-5-methylsulfanyl-1,2,4-triazole-1-carboxamide

InChI

InChI=1S/C10H18N4OS/c1-10(2,3)7-11-8(16-6)14(12-7)9(15)13(4)5/h1-6H3

InChI Key

KTNASTXPFZXJSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=N1)SC)C(=O)N(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5.0 g (0.029 m) of 3-tert.butyl-5-methylthio-1,2,4-4H-triazole in toluene (100 ml) was added 50 ml of a toluene solution of phosgene (12%) and the reaction was heated to reflux for 2 hrs. After cooling, an excess of aqueous dimethyl amine was added and, after stirring at room temperature for 1 hr. the organic phase was washed with dilute hydrochloric acid, then with water and was then dried over anhydrous sodium sulfate. The toluene was evaporated to near dryness at reduced pressure and the residue was crystallized from hexane. Filtration gave 6.1 g (87%) of 1-dimethylcarbamyl-3-tert.butyl-5-methylthio-1,2,4-1H-triazole, MP 51°-53° C. Spectral properties agree with the structure as represented above:
Quantity
5 g
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0 (± 1) mol
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reactant
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100 mL
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50 mL
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Synthesis routes and methods II

Procedure details

A solution of 57.6 g (0.338 mol) of 3-tert.butyl-5-methylthio-4H-1,2,4-triazole and 38g (0.355 mol) of dimethylcarbamyl chloride in 300 ml of pyridine was maintained at reflux temperature for 16 hrs. After the pyridine was removed at reduced pressure on the rotary evaporator, water was added followed by chloroform. The organic layer was washed with successive portions of dilute hydrochloric acid, water and brine then dried over Na2SO4. The solvent was removed in vacuo to give 75 g, nD26 1.5165 of an oil. Spectral properties agree with the structure
Quantity
57.6 g
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reactant
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[Compound]
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38g
Quantity
0.355 mol
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reactant
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0 (± 1) mol
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reactant
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300 mL
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